![molecular formula C14H16N4O3 B4140024 6-(2-isopropyl-5-methylphenoxy)-5-nitro-4-pyrimidinamine](/img/structure/B4140024.png)
6-(2-isopropyl-5-methylphenoxy)-5-nitro-4-pyrimidinamine
Overview
Description
6-(2-isopropyl-5-methylphenoxy)-5-nitro-4-pyrimidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 6-(2-isopropyl-5-methylphenoxy)-5-nitro-4-pyrimidinamine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in DNA synthesis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 6-(2-isopropyl-5-methylphenoxy)-5-nitro-4-pyrimidinamine has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(2-isopropyl-5-methylphenoxy)-5-nitro-4-pyrimidinamine in lab experiments is its potential as an antitumor agent. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are numerous future directions for the study of 6-(2-isopropyl-5-methylphenoxy)-5-nitro-4-pyrimidinamine. One potential direction is to investigate its use in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to study its potential as an antibacterial and antifungal agent in more detail. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
In conclusion, 6-(2-isopropyl-5-methylphenoxy)-5-nitro-4-pyrimidinamine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is needed to fully understand its potential and optimize its use in various applications.
Scientific Research Applications
The potential applications of 6-(2-isopropyl-5-methylphenoxy)-5-nitro-4-pyrimidinamine in scientific research are numerous. This compound has been studied for its antitumor activity and has shown promising results in inhibiting the growth of various cancer cell lines. It has also been investigated for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
6-(5-methyl-2-propan-2-ylphenoxy)-5-nitropyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-8(2)10-5-4-9(3)6-11(10)21-14-12(18(19)20)13(15)16-7-17-14/h4-8H,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZYAWHDFATAOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-Methyl-2-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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